An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold in drug discovery, known for its diverse biological activities.[1][2][3] This guide details a strategic synthetic pathway, outlines rigorous purification protocols, and provides a thorough analysis of the characterization techniques required to validate the molecular structure and purity of the title compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents due to its structural resemblance to naturally occurring purines, allowing it to interact effectively with various biological systems.[4] This versatile scaffold is present in numerous FDA-approved drugs with a wide range of applications, including anticancer agents, proton pump inhibitors, anthelmintics, and antivirals.[1][3][4][] The functionalization of the benzimidazole core allows for the fine-tuning of its pharmacological properties, making it a prime target for the design of novel therapeutics.[2] The title compound, 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde, with its aldehyde functionalities, serves as a valuable building block for the synthesis of more complex molecules, such as Schiff bases, polymers, and macrocycles with potential applications in drug delivery, diagnostics, and materials science.
Synthetic Strategy and Experimental Protocol
The synthesis of 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde can be efficiently achieved through a double Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl structures.[6][7] The proposed synthetic route involves the coupling of a 4,7-dihalogenated benzimidazole intermediate with 4-formylphenylboronic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde.
Step 1: Synthesis of 4,7-Dibromo-1H-benzo[d]imidazole (Intermediate)
The synthesis of the key intermediate, 4,7-dibromo-1H-benzo[d]imidazole, can be accomplished by the condensation of 3,6-dibromo-1,2-phenylenediamine with formic acid.
Experimental Protocol:
-
To a round-bottom flask, add 3,6-dibromo-1,2-phenylenediamine (1.0 eq) and an excess of formic acid (10-15 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,7-dibromo-1H-benzo[d]imidazole.
Step 2: Double Suzuki-Miyaura Cross-Coupling
The final product is synthesized by the palladium-catalyzed cross-coupling of the dibromo-intermediate with 4-formylphenylboronic acid. Microwave-assisted synthesis can be employed to enhance reaction rates and yields.[7][8]
Experimental Protocol:
-
In a microwave reactor vial, combine 4,7-dibromo-1H-benzo[d]imidazole (1.0 eq), 4-formylphenylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃) (3.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 30-60 minutes.[7]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of the crude 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde is crucial to obtain a high-purity product for subsequent applications and characterization. A combination of purification techniques is often necessary.
Purification Protocol:
-
Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[9][10]
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.[9]
Characterization
The structure and purity of the synthesized 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde must be confirmed through various spectroscopic and analytical techniques.[11]
Diagram of the Characterization Workflow
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole core and the two benzaldehyde rings. The aldehyde protons (-CHO) should appear as a singlet in the downfield region (around 9.9-10.1 ppm). The N-H proton of the imidazole ring will likely appear as a broad singlet at a higher chemical shift (typically >12 ppm in DMSO-d₆).[12][13]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the aldehyde group (around 192 ppm), the C=N carbon of the imidazole ring (around 143 ppm), and the various aromatic carbons.[14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
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A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1690-1710 cm⁻¹.
-
The N-H stretching vibration of the imidazole ring should be visible as a broad band in the region of 3300-3500 cm⁻¹.[16][17]
-
Characteristic C=N stretching of the benzimidazole ring can be observed around 1580-1630 cm⁻¹.[18]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern.
-
High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement of the molecular ion, confirming the elemental composition. The expected molecular weight for C₂₂H₁₄N₂O₂ is approximately 338.11 g/mol .
Data Summary
The following table summarizes the expected and key analytical data for 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde.
| Analysis | Parameter | Expected Value/Observation |
| Molecular Formula | - | C₂₂H₁₄N₂O₂ |
| Molecular Weight | - | 338.37 g/mol |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.9 - 10.1 ppm (singlet) |
| Imidazole Proton (NH) | >12 ppm (broad singlet) | |
| Aromatic Protons | ~7.0 - 8.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~192 ppm |
| Imidazole Carbon (C=N) | ~143 ppm | |
| FT-IR (cm⁻¹) | C=O Stretch | ~1690 - 1710 |
| N-H Stretch | ~3300 - 3500 (broad) | |
| Mass Spec (HRMS) | [M+H]⁺ | ~339.1134 |
Conclusion
This technical guide has outlined a robust and efficient methodology for the synthesis of 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde, a compound with significant potential as a versatile building block in medicinal chemistry and materials science. The detailed protocols for synthesis, purification, and comprehensive characterization provide a solid foundation for researchers to produce and validate this important molecule. The application of modern synthetic techniques like the Suzuki-Miyaura cross-coupling reaction, coupled with rigorous analytical validation, ensures the production of high-purity material suitable for advanced research and development endeavors.
References
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]
-
The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. PMC - NIH. Available at: [Link]
-
Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. Available at: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. Available at: [Link]
-
IR spectra of benzimidazole and the complexes | Download Table. ResearchGate. Available at: [Link]
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof. Google Patents.
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. PMC. Available at: [Link]
-
Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Spectral Analysis, DFT and Antimicrobial of Some Novel Benzimidazole Derivatives. IJTSRD. Available at: [Link]
-
Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst. ResearchGate. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
Synthesis of novel benzimidazole salts and microwave-assisted catalytic activity of in situ generated Pd nanoparticles from a. SciSpace. Available at: [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan. Available at: [Link]
-
(PDF) Synthesis, Spectroscopic and Theoretical Characterization of Chiral Benzimidazole-Based Schiff Bases. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Webs of Scholars. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]
-
Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Publications. Available at: [Link]
-
Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. Available at: [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 3. impactfactor.org [impactfactor.org]
- 4. What Is Benzimidazole? Uses in Pharmaceuticals, Agriculture, and Industry [elchemy.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde [synhet.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. orientjchem.org [orientjchem.org]
- 18. ijpsm.com [ijpsm.com]
